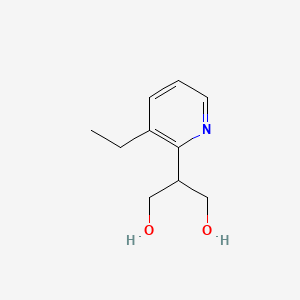
2-(3-Ethyl-pyridin-2-yl)-propane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Ethyl-pyridin-2-yl)-propane-1,3-diol is a chemical compound that belongs to the class of pyridine derivatives. It is commonly known as EPD and has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
科学研究应用
EPD has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, EPD has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. It has also been used as a chiral auxiliary in the synthesis of enantiopure compounds. In the agrochemical industry, EPD has been used as a plant growth regulator and insecticide. In materials science, EPD has been used as a building block for the synthesis of novel materials with unique properties.
作用机制
The exact mechanism of action of EPD is not fully understood. However, it has been suggested that EPD exerts its biological activity by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. EPD has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
EPD has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that EPD can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and pain in animal models. Additionally, EPD has been shown to modulate the immune response and enhance the activity of certain immune cells.
实验室实验的优点和局限性
EPD has several advantages as a research tool. It is relatively easy to synthesize and has a high degree of purity. It is also stable under normal laboratory conditions and can be stored for extended periods. However, EPD has some limitations in laboratory experiments. It has low solubility in water, which can limit its use in certain assays. Additionally, EPD can exhibit cytotoxicity at high concentrations, which can complicate the interpretation of experimental results.
未来方向
EPD has significant potential for future research in various scientific fields. Some possible future directions include:
1. Development of novel EPD derivatives with enhanced biological activity and improved solubility.
2. Investigation of the mechanism of action of EPD and its potential targets.
3. Exploration of the use of EPD as a building block for the synthesis of novel materials with unique properties.
4. Investigation of the potential use of EPD as a plant growth regulator and insecticide.
5. Evaluation of the potential use of EPD in the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion:
In conclusion, 2-(3-Ethyl-pyridin-2-yl)-propane-1,3-diol is a chemical compound with significant potential for scientific research. It has been shown to exhibit various biological activities and has potential applications in pharmaceuticals, agrochemicals, and materials science. Further research is needed to fully understand the mechanism of action of EPD and its potential applications in various fields.
合成方法
The synthesis of EPD involves the reaction of 2-acetyl-3-ethylpyridine with formaldehyde and sodium borohydride. This reaction leads to the formation of 2-(3-Ethyl-pyridin-2-yl)-propane-1,3-diol. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
属性
IUPAC Name |
2-(3-ethylpyridin-2-yl)propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-8-4-3-5-11-10(8)9(6-12)7-13/h3-5,9,12-13H,2,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOMCCLRTYMVCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)C(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethyl-pyridin-2-yl)-propane-1,3-diol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)isoxazole-5-carboxamide](/img/structure/B2396697.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2396698.png)
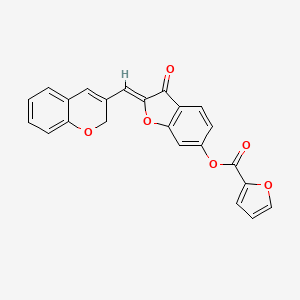
![N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2396700.png)
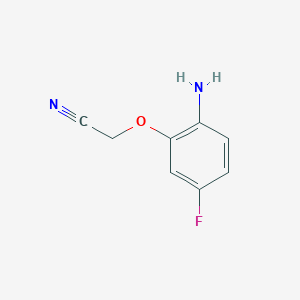
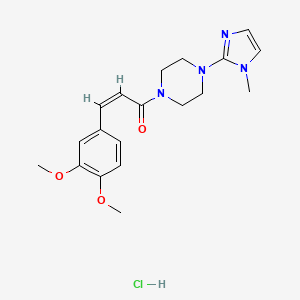
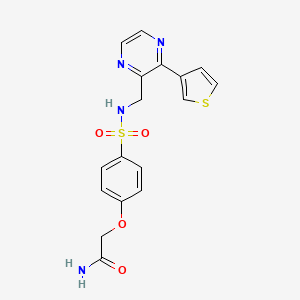

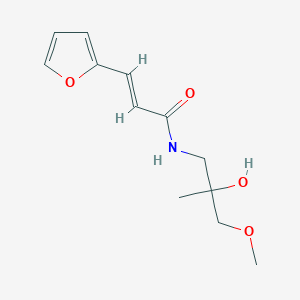
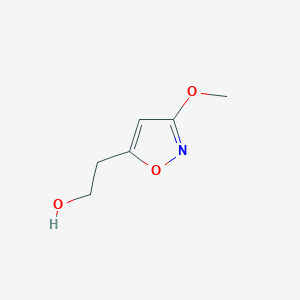
![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2396711.png)
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2396712.png)
![4-[(2-Phenoxyethyl)sulfonyl]morpholine](/img/structure/B2396718.png)
![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2396720.png)